molecular formula C5H5IN2O2S B2876815 Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate CAS No. 1379328-31-0

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate

Cat. No. B2876815
CAS RN: 1379328-31-0
M. Wt: 284.07
InChI Key: RKKBVIOXRTUAGQ-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C5H5IN2O2S . It has a molecular weight of 284.07 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate consists of 11 heavy atoms, 5 of which are aromatic . The structure also includes one iodine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate has a high GI absorption and is not BBB permeant . It is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.0 . Its water solubility is 0.508 mg/ml .

Scientific Research Applications

Chemical Synthesis and Modification

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate and related compounds have been a focal point in the synthesis and chemical modification for various applications. A notable reaction involves the attempted reduction of ethyl 1,2,3-thiadiazole-4-carboxylate with samarium/iodine in methanol, leading to an unexpected ring enlargement to produce dimethyl 1,2,5-trithiepan-4,6-dicarboxylates (Miyawaki, Suzuki, & Morikawa, 2004). Such transformations underline the potential for creating novel molecular structures through reactive manipulations of thiadiazole derivatives.

Antimicrobial Activities

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate derivatives have been investigated for their antimicrobial properties. Research has shown that modifications of the thiadiazole moiety can lead to compounds with significant antimicrobial activity. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing thiadiazole nucleus were synthesized and displayed good to moderate activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antifungal and Fungicidal Activities

The fungicidal potential of thiadiazole derivatives, including ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate, has been a subject of study, with some derivatives showing high activity against agricultural pathogens. A study on 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3, 4-thiadiazoles demonstrated promising fungicidal activity against rice sheath blight (Chen, Li, & Han, 2000).

Corrosion Inhibition

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate analogs have been evaluated as corrosion inhibitors, particularly for metals like copper. Amino-5-ethyl-1,3,4-thiadiazole has been studied in 3.0% NaCl solutions, where it demonstrated significant inhibition efficiency, preventing copper corrosion (Sherif & Park, 2006).

Auxin Activities and Plant Growth

Investigations into the auxin activities of ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate derivatives have explored their potential use in agriculture. Compounds synthesized from pyrazole and thiadiazole showed varied levels of auxin activity, influencing plant growth and development (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Safety and Hazards

The safety information available indicates that Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate is classified as dangerous . It has hazard statements H301, H311, and H331 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

Mechanism of Action

properties

IUPAC Name

ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKBVIOXRTUAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate

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